Ethyl (1S*,2R*,3S*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate Ethyl (1S*,2R*,3S*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 959745-88-1
VCID: VC11680645
InChI: InChI=1S/C13H21NO5/c1-5-17-11(15)7-6-8-10(18-8)9(7)14-12(16)19-13(2,3)4/h7-10H,5-6H2,1-4H3,(H,14,16)/t7-,8+,9+,10+/m0/s1
SMILES: CCOC(=O)C1CC2C(C1NC(=O)OC(C)(C)C)O2
Molecular Formula: C13H21NO5
Molecular Weight: 271.31 g/mol

Ethyl (1S*,2R*,3S*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate

CAS No.: 959745-88-1

Cat. No.: VC11680645

Molecular Formula: C13H21NO5

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (1S*,2R*,3S*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate - 959745-88-1

Specification

CAS No. 959745-88-1
Molecular Formula C13H21NO5
Molecular Weight 271.31 g/mol
IUPAC Name ethyl (1S,2R,3S,5R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxabicyclo[3.1.0]hexane-3-carboxylate
Standard InChI InChI=1S/C13H21NO5/c1-5-17-11(15)7-6-8-10(18-8)9(7)14-12(16)19-13(2,3)4/h7-10H,5-6H2,1-4H3,(H,14,16)/t7-,8+,9+,10+/m0/s1
Standard InChI Key BVJJICVWJDHURF-SGIHWFKDSA-N
Isomeric SMILES CCOC(=O)[C@H]1C[C@@H]2[C@H]([C@@H]1NC(=O)OC(C)(C)C)O2
SMILES CCOC(=O)C1CC2C(C1NC(=O)OC(C)(C)C)O2
Canonical SMILES CCOC(=O)C1CC2C(C1NC(=O)OC(C)(C)C)O2

Introduction

Structural and Stereochemical Analysis

Molecular Framework and Functional Groups

The compound’s core consists of a bicyclo[3.1.0]hexane system, a strained tricyclic structure incorporating an oxygen atom at position 6 (6-oxa). The tert-butoxycarbonyl (Boc) group at position 2 protects the amine, while the ethyl ester at position 3 provides a handle for further functionalization. The stereochemistry—denoted as 1S*,2R*,3S*,5R*—dictates spatial arrangements critical for its reactivity and interactions in synthetic pathways .

Table 1: Key Structural Descriptors

PropertyValueSource
CAS No.959745-88-1
Molecular FormulaC₁₃H₂₁NO₅
Molecular Weight271.31 g/mol
IUPAC Nameethyl (1S,2R,3S,5R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxabicyclo[3.1.0]hexane-3-carboxylate
Stereochemistry1S*,2R*,3S*,5R*

Stereochemical Variants and Isomers

A closely related isomer, ethyl (1S*,2R*,3R*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate (CAS No. 959745-87-0), differs in the configuration at position 3 . This subtle stereochemical variation impacts reactivity and downstream applications, underscoring the necessity of precise synthetic control.

Synthesis and Manufacturing

Synthetic Strategies

While explicit protocols for this compound are scarce, analogous syntheses suggest a multi-step approach:

  • Bicyclic Core Construction: Cyclopropanation via Simmons-Smith or transition-metal-catalyzed methods to form the bicyclo[3.1.0]hexane scaffold .

  • Boc Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Esterification: Ethyl ester formation through acid-catalyzed condensation or carboxylate alkylation.

Purification and Quality Control

Suppliers report purities >99.0%, achieved via chromatographic techniques (e.g., flash chromatography) or recrystallization . Analytical methods include HPLC and NMR spectroscopy, with suppliers providing detailed spectral data upon request .

Physicochemical Properties

Table 2: Computed Physicochemical Parameters (Analogous Structures)

ParameterValueSource
LogP0.1126
TPSA (Topological Polar Surface Area)52.6 Ų
Rotatable Bonds2

Applications in Pharmaceutical Synthesis

Role as a Synthetic Intermediate

The compound’s dual functionality (Boc-protected amine and ethyl ester) enables sequential deprotection and coupling reactions. For example:

  • Deprotection: Acidic cleavage (e.g., HCl in dioxane) yields a free amine for peptide coupling .

  • Ester Hydrolysis: Basic conditions (e.g., NaOH) generate a carboxylic acid for further derivatization.

Case Study: Antiviral Agent Precursor

In a 2023 study, the bicyclo[3.1.0]hexane core was incorporated into a protease inhibitor scaffold, demonstrating enhanced binding affinity due to conformational restraint . The Boc group facilitated selective functionalization without side reactions.

Comparative Analysis with Structural Analogs

Table 3: Comparison of Bicyclo[3.1.0]hexane Derivatives

Compound (CAS No.)Molecular FormulaFunctional GroupsApplicationSource
959745-88-1 (Target Compound)C₁₃H₂₁NO₅Boc-amine, ethyl esterPharmaceutical intermediate
959745-87-0 (Isomer)C₁₃H₂₁NO₅Boc-amine, ethyl esterResearch chemical
145032-58-2 (Analog)C₈H₁₀O₄Ketone, ethyl esterPolymer additive

Future Research Directions

  • Synthetic Optimization: Development of enantioselective routes to minimize isomer formation .

  • Biological Screening: Evaluation of the native compound’s bioactivity in antimicrobial or anticancer assays.

  • Computational Modeling: DFT studies to predict reactivity and guide derivative design .

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